molecular formula C5H3ClN2O B3195782 4-Chloropyrimidine-5-carbaldehyde CAS No. 933703-03-8

4-Chloropyrimidine-5-carbaldehyde

Cat. No.: B3195782
CAS No.: 933703-03-8
M. Wt: 142.54 g/mol
InChI Key: LXURCICIRYXVQX-UHFFFAOYSA-N
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Description

4-Chloropyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C5H3ClN2O and its molecular weight is 142.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 141.9933904 g/mol and the complexity rating of the compound is 109. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloropyrimidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5-4(2-9)1-7-3-8-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXURCICIRYXVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699272
Record name 4-Chloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933703-03-8
Record name 4-Chloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloropyrimidine-5-carbaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Chloropyrimidine-5-carbaldehyde

Part 1: Executive Summary

In the landscape of heterocyclic medicinal chemistry, This compound represents a high-value "bifunctional electrophile." Unlike simple pyrimidines, this scaffold possesses two distinct reactive centers—the electrophilic C4-chlorine and the C5-formyl group—positioned in an orthogonal arrangement. This unique geometry allows for sequential, regioselective functionalization, making it a linchpin intermediate in the synthesis of fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines) and kinase inhibitors targeting ATP-binding pockets.

This guide moves beyond basic catalog data to provide a mechanistic blueprint for utilizing this compound in high-throughput drug discovery.

Part 2: Physicochemical Profile

The following data consolidates current industrial specifications. Researchers should note the moisture sensitivity of the C4-chloride, which dictates storage protocols.

PropertySpecification
Chemical Name This compound
CAS Number 933703-03-8
Molecular Formula C₅H₃ClN₂O
Molecular Weight 142.54 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMF, DMSO; limited solubility in water (hydrolyzes)
Melting Point 68–72 °C (varies by purity/polymorph)
Storage 2–8 °C, Inert Atmosphere (Argon/Nitrogen), Desiccated
Stability Moisture Sensitive (Hydrolysis to 4-hydroxypyrimidine-5-carbaldehyde)

Part 3: Synthetic Architecture (Vilsmeier-Haack Protocol)

The most authoritative route to this compound avoids the use of pre-chlorinated starting materials, instead utilizing 4(3H)-pyrimidone (4-hydroxypyrimidine) in a "one-pot" chlorination-formylation sequence via the Vilsmeier-Haack reaction.

Mechanistic Causality
  • Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloroiminium salt).[1][2][3]

  • C5-Formylation: The electron-rich C5 position of the pyrimidone attacks the Vilsmeier reagent.

  • Chlorination: The C4-hydroxyl group (tautomeric enol) is activated by POCl₃ and displaced by chloride.

  • Hydrolysis: The iminium intermediate is hydrolyzed to release the aldehyde.[4]

Visualization of Synthetic Pathway:

SynthesisPathway cluster_conditions Reaction Conditions Start 4(3H)-Pyrimidone Inter1 Intermediate: C5-Iminium Species Start->Inter1 Electrophilic Attack (C5 Position) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Inter1 Product 4-Chloropyrimidine- 5-carbaldehyde Inter1->Product 1. Chlorination (C4) 2. Hydrolysis (CHO) Cond1 Temp: 0°C to 80°C Cond2 Time: 4-6 Hours

Figure 1: Vilsmeier-Haack synthetic route converting 4-hydroxypyrimidine to the target aldehyde.

Part 4: Reactivity Profile & Modular Logic

The power of this scaffold lies in its orthogonal reactivity . The C4-chloride is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr), while the C5-aldehyde serves as a handle for condensation or redox manipulations.

Strategic Divergence
  • Path A (SₙAr First): Displacement of Cl with amines, thiols, or alkoxides. This is often preferred to install the "hinge-binding" motif of kinase inhibitors before modifying the aldehyde.

  • Path B (Condensation First): Reaction of the aldehyde (e.g., with hydrazines or active methylenes) to form fused rings. The Chlorine can be displaced later, though steric hindrance may increase.

Visualization of Reaction Logic:

ReactivityLogic Core 4-Chloropyrimidine- 5-carbaldehyde Node_SnAr S_NAr Functionalization (C4-Cl Displacement) Core->Node_SnAr Nucleophiles (R-NH2, R-SH) Node_CHO Aldehyde Manipulation (C5-CHO) Core->Node_CHO Condensation (Wittig, Knoevenagel) Amines Aminopyrimidines (Kinase Hinge Binders) Node_SnAr->Amines Ethers Alkoxypyrimidines Node_SnAr->Ethers Fused Pyrido[2,3-d]pyrimidines (Bicyclic Systems) Node_CHO->Fused Redox Hydroxymethyl/Carboxy Derivatives Node_CHO->Redox

Figure 2: Divergent reactivity pathways allowing modular drug design.

Part 5: Detailed Experimental Protocol

Protocol: Synthesis of this compound via Vilsmeier-Haack

Note: This procedure is adapted from standard protocols for chloropyrimidine carbaldehydes (e.g., 4,6-dichloro analog) and optimized for the monochloro species.

Materials:

  • 4(3H)-Pyrimidone (10 mmol)

  • Phosphorus Oxychloride (POCl₃) (30 mmol)

  • N,N-Dimethylformamide (DMF) (anhydrous, 15 mL)

  • Dichloromethane (DCM) (Extraction solvent)

  • Sodium Acetate (Buffer)

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation (0°C):

    • Charge a flame-dried round-bottom flask with anhydrous DMF (15 mL).

    • Cool to 0°C using an ice/salt bath.

    • Add POCl₃ (30 mmol) dropwise over 20 minutes. Critical: Maintain temperature < 5°C to control the exotherm and prevent reagent decomposition. Stir for 30 minutes until a semi-solid or viscous yellow mixture forms.

  • Substrate Addition:

    • Add 4(3H)-pyrimidone (10 mmol) portion-wise to the Vilsmeier reagent. Ensure the system remains under an inert atmosphere (N₂ or Ar).

  • Reaction Phase (Heat):

    • Remove the ice bath and allow the mixture to reach room temperature.

    • Heat the reaction mixture to 80°C for 4–6 hours. Monitor via TLC (System: 30% Ethyl Acetate in Hexanes). The starting material spot (baseline) should disappear, replaced by a non-polar UV-active spot.

  • Quenching & Hydrolysis (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (approx. 100g) with vigorous stirring.

    • Buffering: Neutralize the solution to pH ~5–6 using solid Sodium Acetate. Avoid strong bases (NaOH) as they may hydrolyze the C4-Cl bond.

  • Isolation:

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Wash combined organics with cold brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate under reduced pressure. The crude product can be purified via silica gel flash chromatography (Gradient: 0-20% EtOAc/Hexanes).

Part 6: Safety & Handling (MSDS Highlights)

  • Hazards:

    • H314: Causes severe skin burns and eye damage (due to hydrolysis to HCl).

    • H335: May cause respiratory irritation.

    • Sensitizer: Potential skin sensitizer.

  • PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and face shield if working on >5g scale. Work strictly within a fume hood.

  • Spill Control: Neutralize spills with sodium bicarbonate before cleanup. Do not use water initially as it generates HCl gas.

Part 7: References

  • Synblock Chemical Data. (2023). This compound Product Specifications. Retrieved from

  • ChemicalBook Database. (2023). CAS 933703-03-8 Technical Data. Retrieved from

  • Vilsmeier, A., & Haack, A. (1927).[4][5] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for the Vilsmeier-Haack reaction).[4][5]

  • BenchChem Application Notes. (2023). Kinase Inhibitor Synthesis using Chloropyrimidine Carbaldehydes. Retrieved from

  • OChem Incorporation. (2023). Aldehyde Building Blocks for Medicinal Chemistry. Retrieved from

Sources

Solubility of 4-Chloropyrimidine-5-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Handling of 4-Chloropyrimidine-5-carbaldehyde

Executive Summary

This compound (CAS 933703-03-8) is a high-value heterocyclic scaffold used extensively in the synthesis of kinase inhibitors and antiviral agents.[1][2] Its dual functionality—an electrophilic chlorine atom at the C4 position and a reactive aldehyde at the C5 position—makes it a versatile "linchpin" intermediate.[1][2] However, this same reactivity imposes strict solubility and handling requirements.

This guide provides a technical analysis of its solubility profile, emphasizing the causal relationship between solvent choice and chemical stability.[1] It moves beyond simple "dissolves/does not dissolve" data to provide operational solubility ranges validated by synthetic protocols.[2]

Physicochemical Basis of Solubility

To predict solubility behavior without empirical data for every solvent, we analyze the molecular structure:

  • Lipophilicity (Chlorine moiety): The C4-chlorine atom reduces the polarity of the pyrimidine ring, rendering the molecule soluble in chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate).[1][2]

  • Polarity (Aldehyde & Nitrogen lone pairs): The C5-aldehyde and the pyrimidine nitrogens act as hydrogen bond acceptors.[1][2] This necessitates polar aprotic solvents (DMF, DMSO) for high-concentration stock solutions (>100 mg/mL).[1]

  • Hydrolytic Instability: The electron-deficient pyrimidine ring activates the C4-Cl bond toward nucleophilic aromatic substitution (

    
    ).[1][2] Consequently, protic solvents (water, alcohols) pose a stability risk , particularly in the presence of heat or bases.[1]
    

Operational Solubility Profile

The following data categorizes solvents based on their functional utility in a laboratory setting.

Table 1: Operational Solubility and Application Matrix

Solvent ClassSpecific SolventsSolubility Est.[2][3]Primary ApplicationTechnical Notes
High Polarity Aprotic DMF, DMSO, DMAcHigh (>100 mg/mL)

Reactions, Stock Solutions
Preferred for Reaction. Excellent solubilizing power stabilizes the dipole.[1][2] Caution: Difficult to remove; high boiling points.[2]
Chlorinated Dichloromethane (DCM), ChloroformModerate-High (50-100 mg/mL)Extractions, Oxidations, Amine couplingsPreferred for Workup. Good solubility allows for efficient liquid-liquid extraction from aqueous phases.[1][2]
Esters/Ethers Ethyl Acetate, THF, DioxaneModerate (10-50 mg/mL)Crystallization, Cross-couplingsTHF/Dioxane are ideal for Suzuki couplings.[1] Ethyl Acetate is the standard solvent for recrystallization (often mixed with hexanes).
Protic Methanol, Ethanol, WaterVariable / Low Not RecommendedStability Risk. Alcohols can form hemiacetals with the aldehyde.[1] Water triggers precipitation but causes hydrolysis if heated.[2]
Non-Polar Hexanes, Pentane, Petroleum EtherInsoluble (<1 mg/mL)Precipitation, AntisolventUsed to crash the product out of Ethyl Acetate or DCM solutions during purification.[1]

Stability-Driven Solvent Selection

The choice of solvent is not merely about dissolution; it is about preventing side reactions. The diagram below illustrates the decision logic for solvent selection based on the intended chemical transformation.

SolventSelection Start Intended Process Reaction Chemical Reaction Start->Reaction Workup Workup / Purification Start->Workup SNAr SNAr (Displacement) Reaction->SNAr Coupling Suzuki / Stille Reaction->Coupling Condensation Aldehyde Condensation Reaction->Condensation Precip Precipitation Workup->Precip Extract Extraction Workup->Extract DMF DMF / DMSO (High Solubility, Polar) SNAr->DMF Requires dipole stabilization Dioxane Dioxane / Toluene (Inert, Reflux capable) Coupling->Dioxane Requires non-coord. solvent Alcohol MeOH / EtOH (Protic, Solubilizing) Condensation->Alcohol Schiff base formation Hexane Hexanes / Water (Antisolvent) Precip->Hexane DCM DCM / EtOAc (Volatile) Extract->DCM

Figure 1: Decision tree for solvent selection ensuring chemical stability and reaction efficiency.

Experimental Protocols

Protocol A: Solubility Determination (Gravimetric)

Use this protocol to validate a new solvent batch before scaling up.[1]

  • Preparation: Weigh 100 mg of this compound into a clean, dry 4 mL vial.

  • Addition: Add the solvent of interest in 100 µL increments at Room Temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution with no particulates.[2]

    • Insoluble: Visible suspension or pellet after centrifugation.[2]

  • Calculation:

    
    
    
Protocol B: Recrystallization (Purification)

Standard method for purifying 4-chloropyrimidine derivatives.[1][2]

  • Dissolution: Dissolve crude solid in minimal Ethyl Acetate at 50°C. (Do not boil excessively to avoid degradation).

  • Filtration: If particulates remain, filter hot through a 0.45 µm PTFE syringe filter.

  • Precipitation: Slowly add Hexanes or Petroleum Ether dropwise to the warm solution until a slight turbidity persists.

  • Cooling: Allow the mixture to cool to Room Temperature, then place in a fridge (4°C) for 2 hours.

  • Collection: Filter the resulting crystals and wash with cold Hexanes. Dry under vacuum.[2]

Critical Handling & Stability Alerts

  • Hydrolysis Hazard: The C4-Cl bond is highly susceptible to hydrolysis in basic aqueous media.[1][2]

    • Avoid: Storing in DMSO/Water mixtures for prolonged periods.[2]

    • Mechanism:[2][4] Water attacks the C4 position, displacing Chloride to form 4-hydroxypyrimidine-5-carbaldehyde (inactive byproduct).[1][2]

  • Oxidation Hazard: The aldehyde group will oxidize to the carboxylic acid if exposed to air in solution.[1][2]

    • Mitigation: Degas all solvents (sparge with Nitrogen/Argon) prior to dissolution. Store solutions under inert atmosphere.

  • Reaction with Alcohols: In Methanol or Ethanol, the aldehyde exists in equilibrium with its hemiacetal.[1] While reversible, this can complicate NMR interpretation and alter reactivity rates.

References

  • PubChem. (2023). Compound Summary: this compound (CAS 933703-03-8).[1][2] National Library of Medicine. [Link]

  • Bhesaniya, K., & Baluja, S. (2014).[5] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry. [Link]

Sources

Technical Whitepaper: Comparative Analysis of Chlorinated Pyrimidine Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of 4-Chloropyrimidine-5-carbaldehyde (Mono-Cl) and its 4,6-Dichloro analog (Di-Cl). It is designed for medicinal chemists and process engineers focusing on scaffold design and heterocycle functionalization.

Executive Summary: The Symmetry Advantage

In drug discovery, the pyrimidine core is ubiquitous. However, the choice between the 4-chloro and 4,6-dichloro analogs of pyrimidine-5-carbaldehyde is not merely about adding a halogen; it is a strategic decision regarding molecular complexity and divergent synthesis .

  • This compound serves as a "terminal" electrophile, typically used to append a single pharmacophore or close a specific fused ring (e.g., pyrazolopyrimidines).

  • 4,6-Dichloropyrimidine-5-carbaldehyde acts as a bifunctional linchpin . Its

    
     symmetry allows for the controlled, sequential introduction of two distinct nucleophiles, enabling the rapid construction of non-symmetric, highly functionalized libraries from a symmetric core.
    

Structural & Electronic Characterization

The reactivity difference is governed by the inductive effects of the chlorine atoms and the electron-withdrawing nature of the C5-formyl group.

FeatureThis compound4,6-Dichloropyrimidine-5-carbaldehyde
Symmetry Asymmetric (

)
Symmetric (

)
Electrophilicity (C4/C6) High (Activated by C5-CHO)Very High (Activated by C5-CHO + Inductive effect of 2nd Cl)
Dipole Moment ModerateLower (Vector cancellation of C4-Cl and C6-Cl)

Kinetics
FastUltra-Fast (First substitution), Moderate (Second substitution)
Primary Utility Mono-functionalization / Fused ring closureDual-functionalization / Scaffold hopping
Mechanistic Insight: The Activation Vector

The aldehyde group at C5 is a strong electron-withdrawing group (EWG). It pulls electron density from the ring, making the positions ortho to it (C4 and C6) highly electrophilic.

  • In the Di-Cl analog, the second chlorine atom further depletes ring electron density via induction (-I effect), making the first displacement reaction significantly faster than in the Mono-Cl analog.

  • Once the first chlorine is displaced by a nucleophile (e.g., an amine), the ring becomes more electron-rich, deactivating the second position and allowing for temperature-controlled regioselectivity .

Synthetic Pathways: The Vilsmeier-Haack Parallel

Both molecules are synthesized via the Vilsmeier-Haack reaction, but they originate from different oxidation states of the pyrimidine ring.

Pathway Logic
  • Mono-Cl: Derived from 4(3H)-pyrimidone (tautomer of 4-hydroxypyrimidine).

  • Di-Cl: Derived from 4,6-dihydroxypyrimidine (or 4,6-pyrimidinedione).

The reaction utilizes


 and DMF to generate the electrophilic Vilsmeier reagent in situ, which performs two functions simultaneously: formylation  at C5 and chlorination  (conversion of C-OH to C-Cl).[1]

VilsmeierSynthesis StartMono 4(3H)-Pyrimidone Reagent Vilsmeier Reagent (POCl3 + DMF) StartMono->Reagent StartDi 4,6-Dihydroxypyrimidine StartDi->Reagent InterMono Intermediate (Chloriminium Salt) Reagent->InterMono Formylation + Chlorination InterDi Intermediate (Bis-Chloriminium Salt) Reagent->InterDi Double Chlorination + Formylation ProdMono 4-Chloro-5-carbaldehyde InterMono->ProdMono Hydrolysis (Ice/H2O) ProdDi 4,6-Dichloro-5-carbaldehyde InterDi->ProdDi Hydrolysis (Ice/H2O)

Figure 1: Parallel synthetic routes utilizing the Vilsmeier-Haack manifold. Note that the Di-Cl route requires higher equivalents of Vilsmeier reagent.

Reactivity Profile & Chemoselectivity[2][3]

This is the critical differentiator for application scientists.

The "Mono" Pathway (4-Chloro)

The reactivity is binary: the chlorine is displaced, or the aldehyde is condensed.

  • Reaction:

    
     with amines/alkoxides.[2]
    
  • Outcome: 4-Substituted-pyrimidine-5-carbaldehyde.[3]

  • Limitation: You cannot easily introduce a second distinct substituent on the ring carbon frame without complex metal-catalyzed coupling later.

The "Dual" Pathway (4,6-Dichloro)

The reactivity is sequential.

  • First Displacement (

    
    ):  Occurs at low temperature (0°C to RT). Due to symmetry, C4 and C6 are equivalent. The first nucleophile (
    
    
    
    ) attacks either position.
  • Deactivation: The entry of

    
     (usually an electron donor like an amine) pushes electron density into the ring, raising the LUMO energy.
    
  • Second Displacement (

    
    ):  The remaining chlorine is now less reactive. Substitution requires higher temperatures (Reflux) or stronger nucleophiles (
    
    
    
    ).

Result: A 4,6-hetero-disubstituted pyrimidine.[1][4][3]

ReactivityDivergence DiCl 4,6-Dichloro-5-carbaldehyde (Symmetric Electrophile) Nu1 Add Nucleophile A (1 eq) Temp: 0°C DiCl->Nu1 MonoSub Mono-Substituted Intermediate (Asymmetric / Deactivated) Nu1->MonoSub Fast Kinetic Control Nu2 Add Nucleophile B (Excess) Temp: 80°C MonoSub->Nu2 Final 4-A-6-B-Pyrimidine-5-carbaldehyde (Hetero-functionalized) Nu2->Final Thermodynamic Forcing

Figure 2: The sequential substitution logic of the 4,6-dichloro analog, enabling library generation.

Experimental Protocols

Safety Warning:


 is highly corrosive and reacts violently with water. All Vilsmeier reactions generate large amounts of HCl gas. Use a scrubber.
Protocol A: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde

Reference: Adapted from BenchChem & Standard Vilsmeier Protocols [1, 2]

  • Reagent Prep: In a flame-dried 3-neck flask under Argon, cool DMF (3.0 equiv) to 0°C.

  • Activation: Add

    
     (7.0 equiv)  dropwise over 30 mins. The solution will turn yellow/orange (Vilsmeier salt formation). Stir for 30 mins at 0°C.
    
  • Addition: Add 4,6-dihydroxypyrimidine (1.0 equiv) portion-wise as a solid.

  • Reaction: Warm to Room Temperature (RT), then heat to reflux (80-100°C) for 4-6 hours. Monitor by TLC (the di-chloro product is less polar than the starting material).

  • Quench (Critical): Cool reaction to RT. Pour the mixture slowly onto crushed ice with vigorous stirring. Maintain temp < 20°C (exothermic hydrolysis).

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with sat.[1]

    
     and Brine. Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from Hexane/EtOAc or sublime. Yield: 60-80%.

Protocol B: Regioselective on the 4,6-Dichloro Analog

Objective: Install Morpholine at C4, leaving C6-Cl intact.

  • Setup: Dissolve 4,6-dichloropyrimidine-5-carbaldehyde (1.0 equiv) in dry THF or DCM. Cool to -10°C .

  • Addition: Add Morpholine (0.95 equiv) and DIPEA (1.1 equiv) dropwise. Note: Using a slight deficit of the nucleophile prevents double-substitution.

  • Reaction: Stir at 0°C for 1 hour.

  • Workup: Water wash, dry, and concentrate.[1][5]

  • Result: 4-chloro-6-morpholinopyrimidine-5-carbaldehyde. The remaining Cl is stable at RT but can be displaced by a second amine in refluxing ethanol.

Applications in Drug Discovery

Scaffold Hopping

The 4,6-dichloro analog is frequently used to synthesize Pyrimido[4,5-d]pyrimidines (common in kinase inhibitors).

  • Step 1: Displace Cl-1 with an aniline (hinge binder).

  • Step 2: Condense the aldehyde and Cl-2 with a hydrazine or amidine to close the second ring.

Stability & Storage[6]
  • 4-Chloro: Hydrolyzes slowly to the pyrimidone in moist air. Store at -20°C under inert gas.

  • 4,6-Dichloro: More stable as a solid, but solutions in DMSO/DMF will decompose over days if wet.

References

  • ResearchGate (MDPI). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link][6]

  • PubChem. 2-Chloropyrimidine-5-carbaldehyde Compound Summary. [Link]

Sources

Methodological & Application

Functionalization of C4 position in 4-Chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Strategic Functionalization of the C4 Position in 4-Chloropyrimidine-5-carbaldehyde

Authored by: A Senior Application Scientist

Introduction: The Pyrimidine Core as a Privileged Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its prevalence stems from its ability to engage in various biological interactions, often mimicking the natural purine and pyrimidine bases in DNA and RNA.[4] Within this class of heterocycles, this compound stands out as a particularly valuable and versatile building block.

This molecule offers two distinct points for chemical modification: the aldehyde at the C5 position and, more strategically, the chlorine atom at the C4 position. The C4 carbon is rendered highly electrophilic by the adjacent electron-withdrawing nitrogen atoms of the pyrimidine ring. This activation makes the C4-chloro group an excellent leaving group, paving the way for a multitude of functionalization reactions. This guide provides a detailed exploration of the primary synthetic strategies for modifying this C4 position, offering both mechanistic insights and detailed experimental protocols for researchers in drug development and synthetic chemistry.

Core Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is the most direct method for functionalizing the C4 position of this compound. The reaction proceeds via a two-step addition-elimination mechanism. The inherent electron deficiency of the pyrimidine ring facilitates the initial attack of a nucleophile at the C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The aromaticity is then restored upon the expulsion of the chloride leaving group. The C4 position is generally more reactive towards nucleophiles than the C2 position due to greater stabilization of the reaction intermediate.[6][7]

SNAr_Mechanism

Application & Protocols

This strategy is broadly applicable for forming C-N, C-O, and C-S bonds.

A. Protocol for C-N Bond Formation (Amination)

  • Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane (approx. 0.2 M), add the desired primary or secondary amine (1.1-1.5 eq).

  • Base: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq). The base acts as a scavenger for the HCl generated.

  • Reaction: Stir the mixture at a temperature ranging from 60 °C to 100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

B. Protocol for C-O Bond Formation (Alkoxylation/Aryloxylation)

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol or phenol (1.2 eq) in anhydrous Tetrahydrofuran (THF).

  • Base: Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C and stir for 30 minutes to form the corresponding alkoxide/phenoxide.

  • Reaction: Add a solution of this compound (1.0 eq) in anhydrous THF to the mixture. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Reaction TypeNucleophile (Example)BaseSolventTemp (°C)Typical Yield
Amination MorpholineK₂CO₃DMF8085-95%
Aryloxylation PhenolNaHTHF25-5070-85%
Thiolation ThiophenolK₂CO₃Acetonitrile6090-98%

Core Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

For constructing C-C and certain C-N bonds, particularly with sterically hindered or electronically challenging partners, palladium-catalyzed cross-coupling reactions offer superior scope and milder conditions compared to classical SNAr.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for creating C(sp²)-C(sp²) bonds by coupling the chloropyrimidine with an organoboron reagent.[8][9] The catalytic cycle involves the oxidative addition of a Pd(0) complex to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10]

Suzuki_Cycle

Protocol for Suzuki-Miyaura Coupling

  • Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%), and a base, typically aqueous K₂CO₃ (2 M solution, 3.0 eq) or K₃PO₄ (2.0 eq).

  • Solvent: Add a solvent system, commonly 1,4-dioxane or toluene, with water if using an inorganic base.

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to 80-110 °C under the inert atmosphere. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify by column chromatography.

Boronic Acid (Example)Catalyst (mol%)BaseSolventTemp (°C)Typical Yield
Phenylboronic acidPd(PPh₃)₄ (5%)2M K₂CO₃Dioxane9080-90%
3-Pyridylboronic acidPd(dppf)Cl₂ (5%)K₃PO₄Toluene/H₂O10075-85%
B. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed method for forming C-N bonds, often succeeding where SNAr reactions fail, especially with weakly nucleophilic amines or sterically demanding substrates.[11][12] The mechanism involves oxidative addition of palladium to the aryl chloride, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally reductive elimination.[13]

Protocol for Buchwald-Hartwig Amination

  • Setup: In a glovebox or under a strict inert atmosphere, charge a dry reaction tube with the this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., Xantphos or BrettPhos, 6 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).[14]

  • Solvent: Add anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 90-120 °C. Monitor for completion by LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water.

  • Purification: Dry the organic layer, concentrate, and purify the residue using column chromatography.

Amine (Example)Catalyst/Ligand (mol%)BaseSolventTemp (°C)Typical Yield
AnilinePd₂(dba)₃ / XantphosNaOtBuToluene10070-85%
IndolePd(OAc)₂ / BrettPhosCs₂CO₃Dioxane11065-80%
C. Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is the premier method for installing an alkynyl group at the C4 position, creating a C(sp²)-C(sp) bond. This reaction uniquely uses a dual-catalyst system of palladium and copper(I).[15][16] The palladium cycle facilitates the coupling with the aryl chloride, while the copper cycle activates the terminal alkyne, enabling the key transmetalation step.[17]

Sonogashira_Scheme

Protocol for Sonogashira Coupling

  • Setup: To a solution of this compound (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a solvent like THF or DMF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and the copper co-catalyst (CuI, 5 mol%).

  • Base: Add an amine base, such as triethylamine (Et₃N) or DIPEA, which also serves as a solvent in some cases.

  • Degassing: Degas the mixture with an inert gas for 10-15 minutes.

  • Reaction: Stir the reaction under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until TLC or LC-MS indicates the consumption of the starting material.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography.

Safety and Handling Precautions

  • This compound: Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • Palladium Catalysts: Many palladium complexes are air- and moisture-sensitive. Handle under an inert atmosphere. They are also toxic and should be handled with appropriate personal protective equipment (PPE).

  • Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Sodium tert-butoxide (NaOtBu) is a strong base and corrosive. Handle both under inert conditions and with care.

  • Solvents: Anhydrous solvents (THF, Dioxane, Toluene) are required for most cross-coupling reactions. Ensure they are properly dried and deoxygenated before use.

Conclusion

The C4 position of this compound is a highly reactive and synthetically valuable handle for molecular elaboration. Through robust and versatile methods such as Nucleophilic Aromatic Substitution and a suite of palladium-catalyzed cross-coupling reactions—including Suzuki, Buchwald-Hartwig, and Sonogashira couplings—researchers can efficiently introduce a wide array of functional groups. Mastery of these protocols enables the rapid generation of diverse chemical libraries, accelerating the discovery and optimization of novel therapeutic agents and advanced materials.

References

  • Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021). Growing Science. [Link]

  • Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and biological evaluations of the products - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine - PubMed. (2006). National Center for Biotechnology Information. [Link]

  • BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2021). MDPI. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). NROChemistry. [Link]

  • nucleophilic aromatic substitutions - YouTube. (2019). YouTube. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic-synthesis.org. [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Principles of the Suzuki Coupling Reaction | Encyclopedia MDPI. (2023). MDPI. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Improving yield in 4-Chloropyrimidine-5-carbaldehyde substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-CHO-005 Subject: Increasing Yield & Selectivity in Nucleophilic Substitution of 4-Chloropyrimidine-5-carbaldehyde Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Activated Trap"

You are working with a substrate that possesses a unique "Push-Pull" electronic profile. The This compound is not a standard aryl chloride. The aldehyde group at the 5-position exerts a profound electron-withdrawing effect (


) on the adjacent 4-position, making the C-Cl bond exceptionally labile to Nucleophilic Aromatic Substitution (

).

The Paradox: This high reactivity is the primary cause of low yields. The molecule is so electrophilic that it indiscriminately reacts with:

  • Trace Water: Leading to hydrolysis (4-hydroxy impurity).

  • The Nucleophile (Amine): Attacking the aldehyde (Imine/Schiff base formation).

  • Solvents: Alcoholysis (4-alkoxy impurity).

To improve yield, you must transition from "forcing" the reaction (heat/strong base) to "controlling" it (low temperature/anhydrous conditions).[1]

Troubleshooting Guide (Q&A Format)

Q1: My LC-MS shows a major peak corresponding to [M – Cl + OH]. Why is hydrolysis outcompeting my nucleophile?

Diagnosis: You are likely using a hygroscopic base (e.g., KOH, NaOH, or wet TEA) or a solvent not strictly dried.[1] Technical Insight: The 5-formyl group stabilizes the Meisenheimer intermediate so effectively that even weak nucleophiles like water (present in undried solvents) can displace the chloride. Corrective Action:

  • Switch Base: Use DIPEA (Hünig's base) . It is non-nucleophilic and less hygroscopic than inorganic bases.

  • Solvent Protocol: Switch to anhydrous THF or DCM . Avoid DMF if possible, as it is difficult to dry completely and can hydrolyze to form dimethylamine, which acts as a competing nucleophile.

Q2: I see a byproduct with Mass [M + Amine – H₂O]. Is this the product?

Diagnosis: No. This is the Schiff Base (Imine) formed by the amine attacking the 5-aldehyde group instead of the 4-chloride. Technical Insight: While


 is generally kinetically favored at C4, high temperatures or acidic conditions promote carbonyl attack at C5.[1]
Corrective Action: 
  • Temperature Control: Conduct the addition at -10°C to 0°C . The

    
     reaction has a lower activation energy than imine formation.
    
  • Stoichiometry: Add the amine dropwise to the pyrimidine. A high local concentration of amine favors the reversible attack on the aldehyde.

Q3: The reaction mixture turns black/tarry, and yield is <30%.

Diagnosis: Polymerization or Ring Opening (ANRORC mechanism).[1] Technical Insight: Pyrimidines are electron-deficient. Strong bases (alkoxides, hydrides) or high heat can attack the ring carbons (C2 or C6), leading to ring-opening decomposition.[1] Corrective Action:

  • Buffer the pH: Avoid pH > 10. Use a mild organic base (DIPEA/TEA).

  • Quench Early: Monitor by TLC/LC-MS every 30 minutes. These reactions often complete in <1 hour. Prolonged stirring leads to degradation.

Strategic Visualization

Pathway Analysis: Competing Reactions

The following diagram illustrates the kinetic competition between the desired substitution and the parasitic side reactions.

ReactionPathways Start 4-Chloro-5-CHO (Substrate) Desired 4-Amino-5-CHO (Target Product) Start->Desired SNAr (Kinetic) Low Temp, Non-protic Imine Imine Byproduct (Schiff Base) Start->Imine C=O Attack High Temp, Acid Cat. Hydrolysis 4-Hydroxy-5-CHO (Dead End) Start->Hydrolysis H2O Attack Wet Solvent Amine R-NH2 (Nucleophile)

Caption: Kinetic competition in this compound substitution. Green path represents the desired SNAr trajectory.

Decision Tree: Optimization Logic

Troubleshooting Issue Identify Major Impurity Imp1 Hydrolysis (OH) Issue->Imp1 Imp2 Imine (C=N) Issue->Imp2 Imp3 Regio-isomer (C2) Issue->Imp3 Sol1 Use Anhydrous THF Switch to DIPEA Imp1->Sol1 Sol2 Cool to -10°C Add Amine Slowly Imp2->Sol2 Sol3 Check Sterics C4 is usually favored Imp3->Sol3

Caption: Troubleshooting logic flow for impurity identification and resolution.

Optimized Experimental Protocol (High-Fidelity)

This protocol is designed to minimize aldehyde interference and hydrolysis.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.05 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve this compound in Anhydrous THF.

  • Cooling (Critical): Cool the solution to -10°C using an ice/salt bath.

    • Why? This freezes out the activation energy required for imine formation while the highly activated C-Cl bond remains reactive for

      
      .
      
  • Base Addition: Add DIPEA in one portion.

  • Nucleophile Addition: Dissolve the amine in a minimal amount of THF. Add this solution dropwise over 15 minutes.

    • Why? Prevents local excesses of amine that could attack the aldehyde.

  • Reaction: Stir at -10°C for 30 minutes, then allow to warm to 0°C. Monitor by TLC (usually 50% EtOAc/Hexane).

    • Note: Do not heat to reflux unless starting material remains after 2 hours at RT.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc. Wash organic layer with Brine, dry over Na₂SO₄.

Comparative Data: Base & Solvent Effects

VariableConditionYieldMajor ByproductNotes
Base DIPEA 92% NoneRecommended. Steric bulk prevents nucleophilic attack by the base itself.
BaseTEA85%Trace HydrolysisAcceptable, but ensure it is dry.[1]
BaseK₂CO₃60%Hydrolysis (OH)Heterogeneous bases often require water/heat, promoting side reactions.[1]
Solvent THF 90% NoneRecommended. Good solubility, easy to dry.
SolventEtOH45%4-Ethoxy derivativeSolvent competes with nucleophile (Solvolysis).
SolventDMF75%Dimethylamine adductDMF decomposition can contaminate product.[1]

References

  • Mechanistic Insight on Pyrimidine Substitution

    • Title: Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
    • Source:Molbank2022 , 2022(3), M1426.[1]

    • URL:[Link][1][2][3][4][5]

    • Relevance: Validates the competition between amination and solvolysis in 5-formyl-pyrimidines.
  • General Reactivity of 4-Chloropyrimidines

    • Title: Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.[6]

    • Source:Journal of the Chemical Society C: Organic1971, 1610-1614.
    • URL:[Link]

    • Relevance: Establishes the lability of the C4-chloride in the presence of C5-electron withdrawing groups.
  • Synthesis of Kinase Inhibitor Intermediates

    • Title: A Sustainable Multicomponent Pyrimidine Synthesis.[1][7][8]

    • Source:J. Am. Chem. Soc.[8]2015 , 137(40), 12804–12807.[1]

    • URL:[Link][1]

    • Relevance: Provides context on the stability and handling of functionalized pyrimidine carbaldehydes.

Sources

Technical Support Center: Optimizing Solvent Selection for 4-Chloropyrimidine-5-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 4-chloropyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we move beyond simple protocols to explain the underlying principles of solvent selection and reaction optimization, empowering you to overcome common challenges in your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses common initial questions regarding solvent choice for reactions with this compound, a versatile but sometimes challenging substrate.

Q1: My this compound is poorly soluble in my reaction solvent. What are my options?

A1: Poor solubility is a frequent hurdle leading to low reaction rates and yields. This compound, a solid, generally exhibits good solubility in polar solvents due to the presence of the polar pyrimidine ring and the carbaldehyde group, which can participate in hydrogen bonding.[1]

  • Initial Solvent Screening: A good starting point for solubility is a range of polar aprotic solvents. A study on various pyrimidine derivatives showed good solubility in solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and ethyl acetate.[2]

  • Solvent Mixtures: Employing a co-solvent can be highly effective. For instance, in Suzuki couplings, mixtures of a primary solvent like 1,4-dioxane or DMF with water are common.[3][4] The aqueous component can enhance the solubility of inorganic bases and the boronic acid coupling partner.

  • Heating: Solubility often increases with temperature.[2] Gently warming the solvent during dissolution (prior to adding temperature-sensitive reagents) can be beneficial. However, be mindful of the solvent's boiling point and the stability of your reagents at elevated temperatures.

  • Alternative "Green" Solvents: For certain applications, consider deep eutectic solvents (DESs), such as a choline chloride/urea mixture, which have been shown to be effective media for reactions of functionalized pyrimidines.[5]

Q2: What is the difference between polar protic and polar aprotic solvents, and why is it critical for my reaction?

A2: The distinction between protic and aprotic solvents is fundamental to controlling reaction mechanisms, particularly nucleophilic aromatic substitution (SNAr) on the chloropyrimidine ring.

  • Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) contain acidic protons (typically on O-H or N-H bonds) and can donate hydrogen bonds. While they can be excellent for dissolving polar reagents, they can also act as nucleophiles, leading to unwanted solvolysis side products (e.g., formation of a 4-hydroxypyrimidine derivative).[6] This is especially a risk at elevated temperatures.

  • Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, acetonitrile, THF) possess polarity but lack acidic protons. They are generally preferred for SNAr and many cross-coupling reactions as they effectively dissolve the substrate and reagents without participating in the reaction as a nucleophile.[7]

Q3: How does the aldehyde group on this compound affect my choice of reaction conditions, especially the base?

A3: The aldehyde group is a key functional handle but also a potential site for unwanted side reactions, particularly under basic conditions.

  • Knoevenagel Condensation: The aldehyde is susceptible to Knoevenagel condensation with active methylene compounds in the presence of a base.[8][9] If your reaction involves a nucleophile with an active methylene group, careful selection of a non-nucleophilic, sterically hindered base and optimization of reaction temperature are crucial to minimize this side reaction.

  • Aldol-type Reactions: The aldehyde can also undergo self-condensation or reactions with other carbonyl-containing species under strongly basic conditions. Using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferable to stronger bases like sodium hydroxide (NaOH) or alkoxides when the aldehyde's integrity is critical.

Part 2: Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common reactions involving this compound, presented in a problem-solution format.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation at the C4 position of the pyrimidine ring.

Issue 1: Low or No Conversion of Starting Material

  • Symptom: TLC or LC-MS analysis shows predominantly unreacted this compound.

  • Potential Causes & Solutions:

    • Inadequate Catalyst Activity: The Pd(0) active species may not be forming efficiently or is being deactivated.

      • Solution: Ensure an inert atmosphere is maintained throughout the reaction. Degas the solvent thoroughly before adding the catalyst. Consider using a pre-catalyst that is more readily activated, such as a Pd(II) species that is reduced in situ.[10]

    • Poor Solubility of Reagents:

      • Solution: Refer to the solubility guide in the FAQ section. A mixture of 1,4-dioxane and water is a robust starting point.[3][4]

    • Incorrect Base: The base may be too weak or insoluble.

      • Solution: K₃PO₄ is often a good choice for Suzuki couplings.[11] If using K₂CO₃, ensure it is finely powdered to maximize its surface area.

    • Low Reaction Temperature:

      • Solution: For chloropyrimidines, temperatures around 80-100 °C are often required.[4] Microwave irradiation can also be effective in accelerating the reaction.[3]

Issue 2: Significant Formation of Dehalogenated Byproduct

  • Symptom: A significant peak corresponding to pyrimidine-5-carbaldehyde is observed in the mass spectrum.

  • Potential Causes & Solutions:

    • Formation of Palladium-Hydride Species: This can be caused by the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[12]

      • Solution: Use anhydrous solvents and reagents. If using an alcohol co-solvent, consider switching to an aprotic solvent system. Employing a milder base can sometimes mitigate this side reaction.[12]

Issue 3: Homocoupling of the Boronic Acid

  • Symptom: A significant amount of the boronic acid dimer is observed.

  • Potential Causes & Solutions:

    • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[13]

      • Solution: Rigorously degas the reaction mixture.

    • Sub-optimal Stoichiometry:

      • Solution: Use a slight excess (1.1-1.2 equivalents) of the boronic acid.

Stille Coupling

The Stille coupling offers an alternative for C-C bond formation and is often tolerant of a wide range of functional groups.[5][14][15]

Issue 1: Sluggish Reaction or Low Yield

  • Symptom: Incomplete consumption of starting materials after a prolonged reaction time.

  • Potential Causes & Solutions:

    • Inefficient Transmetalation: This is a common rate-limiting step in Stille couplings.

      • Solution: The addition of a copper(I) co-catalyst (e.g., CuI) can significantly accelerate the reaction.[12]

    • Inappropriate Solvent:

      • Solution: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are generally effective.[5] For some substrates, polar aprotic solvents like DMF can be used.[8]

    • Ligand Choice:

      • Solution: The use of electron-rich, bulky phosphine ligands can improve catalytic activity.[5]

Issue 2: Difficulty in Removing Tin Byproducts

  • Symptom: The final product is contaminated with organotin residues.

  • Potential Causes & Solutions:

    • Inherent Nature of Stille Coupling: Organotin byproducts are a known challenge in purification.

      • Solution: During workup, washing the organic layer with an aqueous solution of potassium fluoride (KF) can help precipitate the tin byproducts as insoluble tin fluorides, which can then be removed by filtration.

Reductive Amination

Reductive amination is a key transformation for converting the aldehyde group into a primary, secondary, or tertiary amine.

Issue 1: Low Yield of the Desired Amine

  • Symptom: A complex mixture of products is observed, with little of the desired amine.

  • Potential Causes & Solutions:

    • Incompatible Reducing Agent and Solvent:

      • Solution: The choice of reducing agent dictates the optimal solvent.

        • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reagent, but it is water-sensitive. Use anhydrous aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or THF.[16]

        • Sodium cyanoborohydride (NaBH₃CN): This reagent is less sensitive to water and is often used in protic solvents like methanol (MeOH).[16]

        • Sodium borohydride (NaBH₄): This is a stronger reducing agent and can reduce the aldehyde directly. Therefore, it is typically added after the imine has been pre-formed.[6][13][17] Methanol or ethanol are common solvents.[13]

    • Slow Imine Formation:

      • Solution: For weakly nucleophilic amines, the addition of a catalytic amount of acetic acid can facilitate imine formation.[16]

Issue 2: Reduction of the Aldehyde to an Alcohol

  • Symptom: The corresponding alcohol is observed as a major byproduct.

  • Potential Causes & Solutions:

    • Reducing Agent is too Strong:

      • Solution: Switch to a milder reducing agent like NaBH(OAc)₃, which is less likely to reduce the aldehyde directly.[16] If using NaBH₄, ensure that the imine is fully formed before its addition.

Issue 3: Dialkylation of Primary Amines

  • Symptom: Formation of a tertiary amine instead of the desired secondary amine.

  • Potential Causes & Solutions:

    • Excess Aldehyde or Reactive Intermediate: The initially formed secondary amine can react further with another molecule of the aldehyde.

      • Solution: Use a stoichiometric amount or a slight excess of the primary amine. A stepwise procedure, where the imine is formed first in methanol followed by reduction with NaBH₄, can also minimize dialkylation.[6][17]

Part 3: Data Presentation and Experimental Protocols

Solvent Selection Guide

The following table provides a summary of commonly used solvents and their suitability for different reaction types with this compound.

SolventDielectric ConstantTypeRecommended ForNot Recommended ForRationale & Key Considerations
1,4-Dioxane 2.2Non-polar AproticSuzuki, StilleReductive Amination (generally)Excellent for Pd-catalyzed couplings, often used with water as a co-solvent.[3][4]
Toluene 2.4Non-polar AproticSuzuki, StilleReductive AminationGood for high-temperature reactions due to its high boiling point.[5]
Tetrahydrofuran (THF) 7.5Polar AproticSuzuki, Stille, Reductive Amination (with NaBH(OAc)₃)Reductive Amination with NaBH₄ (can be sluggish)A versatile solvent, but its lower boiling point limits the reaction temperature.[16]
N,N-Dimethylformamide (DMF) 36.7Polar AproticSuzuki, StilleReductive Amination (can be problematic)High polarity can be beneficial for solubility, but it can be difficult to remove during workup.[8]
Methanol (MeOH) 32.7Polar ProticReductive Amination (with NaBH₃CN or NaBH₄)Suzuki, Stille (risk of solvolysis)Can act as a nucleophile, leading to side reactions in Pd-catalyzed couplings. Ideal for certain reductive aminations.[13][16][17]
Ethanol (EtOH) 24.6Polar ProticReductive Amination (with NaBH₄)Suzuki, Stille (risk of solvolysis)Similar to methanol, poses a risk of solvolysis in cross-coupling reactions.[13]
Dichloromethane (DCM) 9.1Polar AproticReductive Amination (with NaBH(OAc)₃)High-temperature reactionsGood for reactions at or below room temperature due to its low boiling point.[16]
Water 80.1Polar ProticCo-solvent in SuzukiStille, Reductive Amination (generally)Used as a co-solvent in Suzuki to dissolve inorganic bases.[3][4] Can lead to hydrolysis.
Experimental Protocols

The following are detailed, step-by-step methodologies for key reactions. Note: These are generalized protocols and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

  • Reaction: this compound with an arylboronic acid.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

    • Add a 4:1 mixture of anhydrous, degassed 1,4-dioxane and degassed water via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

  • Reaction: this compound with a primary or secondary amine.

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • To a dry round-bottom flask, dissolve this compound and the amine in anhydrous DCM.

    • Stir the solution at room temperature for 30 minutes to allow for imine formation.

    • Add NaBH(OAc)₃ portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Mandatory Visualizations

Diagram 1: Solvent Selection Workflow for this compound Reactions

Solvent_Selection_Workflow Solvent Selection Workflow Start Identify Reaction Type CrossCoupling Suzuki or Stille Coupling? Start->CrossCoupling ReductiveAmination Reductive Amination? Start->ReductiveAmination SNAr Nucleophilic Aromatic Substitution? Start->SNAr Aprotic Use Polar Aprotic Solvent (e.g., Dioxane, THF, Toluene) CrossCoupling->Aprotic Yes Aprotic_RedAm Choice Depends on Reducing Agent ReductiveAmination->Aprotic_RedAm Yes Aprotic_SNAr Use Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) SNAr->Aprotic_SNAr Yes Protic_RedAm Consider Protic Solvent (e.g., MeOH, EtOH) with appropriate reducing agent Aprotic_RedAm->Protic_RedAm

Caption: Decision tree for initial solvent selection based on reaction type.

Diagram 2: Troubleshooting Workflow for Low Yield in Suzuki Coupling

Suzuki_Troubleshooting Troubleshooting Low Yield in Suzuki Coupling Start Low Yield in Suzuki Coupling Check_SM Starting Material Recovered? Start->Check_SM Check_Byproducts Major Byproducts Observed? Check_SM->Check_Byproducts No Inert_Atmosphere Improve Inert Atmosphere (Degas Solvent Thoroughly) Check_SM->Inert_Atmosphere Yes Dehalogenation Dehalogenated Product? Check_Byproducts->Dehalogenation Yes Homocoupling Boronic Acid Homocoupling? Check_Byproducts->Homocoupling Yes Increase_Temp Increase Reaction Temperature (80-100 °C) Inert_Atmosphere->Increase_Temp Change_Base Switch to a Stronger/More Soluble Base (e.g., K3PO4) Increase_Temp->Change_Base Invert_Atmosphere Invert_Atmosphere Dehalogenation->Invert_Atmosphere Use Anhydrous Solvents Homocoupling->Inert_Atmosphere Ensure Rigorous Degassing

Caption: A logical workflow for diagnosing and resolving low yields in Suzuki coupling reactions.

References

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. [Link]

  • Organic Syntheses. Org. Synth. 2011, 88, 197. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • ResearchGate. Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • ACS Publications. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. [Link]

  • J&K Scientific LLC. Stille Cross-Coupling. [Link]

  • Wikipedia. Stille reaction. [Link]

  • ResearchGate. Reductive amination of various aldehydes. [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. [Link]

  • Green Chemistry Teaching and Learning Community. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • PMC. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • PMC. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • RSC Publishing. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. [Link]

  • ResearchGate. (PDF) The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • World Scientific News. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]

  • PubMed. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. [Link]

  • Asian Journal of Chemistry. Reduction of Nitriles with Potassium Borohydride and Copper(II) Chloride. [Link]

  • Thieme Connect. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Semantic Scholar. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura Coupling. [Link]

  • ResearchGate. An Efficient, Base-Catalyzed, Aqueous Knoevenagel Condensation for the Undergraduate Organic Laboratory. [Link]

  • ResearchGate. Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. [Link]

  • PMC. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • PubMed. Aminative Suzuki-Miyaura coupling. [Link]

  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • University of Toronto. Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. [Link]

  • Vanderbilt University. Unifying orthogonal reactivity of borohydride: A ubiquitous chemical. [Link]

  • PMC. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of 4-Chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in synthesis and experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of 4-chloropyrimidine-5-carbaldehyde, a reactive halogenated aromatic aldehyde. Our focus is to empower you with the knowledge to manage this waste stream responsibly, ensuring the safety of your personnel and the protection of our environment.

Understanding the Compound: A Risk-Based Approach

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

These hazards underscore the necessity of handling this compound with appropriate personal protective equipment (PPE) at all stages, including disposal.

Core Directive: The Primacy of Professional Hazardous Waste Disposal

Given the reactive nature of this compound, the primary and most strongly recommended disposal method is to treat it as a halogenated organic hazardous waste and entrust it to a licensed environmental waste management company.[4] This approach mitigates risk by placing the material in the hands of professionals with the expertise and infrastructure for compliant disposal, typically through high-temperature incineration.[4]

Waste Segregation: A Critical First Step

Proper segregation of chemical waste is fundamental to laboratory safety and cost-effective disposal. Halogenated organic compounds must be collected separately from non-halogenated waste streams.[5] Co-mingling non-halogenated solvents with halogenated ones needlessly increases the volume of waste that requires more stringent and expensive disposal methods.[5]

Procedural Guide: From Benchtop to Final Disposition

This section outlines the step-by-step operational plan for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound, ensure you are equipped with the following PPE:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile gloves. Consider double-gloving for added protection.

  • Body Protection: A properly fastened laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[6]

Waste Collection: Containment and Labeling
  • Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container should have a secure screw-top cap.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." List all constituents if it is a mixed waste stream.

  • Location: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents.[4]

Spill Management: Preparedness is Key

In the event of a spill, immediate and proper response is crucial to prevent exposure and environmental contamination.

  • Evacuation: If the spill is large or in a poorly ventilated area, evacuate personnel immediately.

  • Containment: For small spills within a fume hood, use an inert absorbent material, such as sand or vermiculite, to contain the substance.

  • Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Final Disposal: Professional Handover

Once your waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] They will provide guidance on the final procedures for pickup and transport.

The Question of Chemical Neutralization: A Word of Caution

While chemical deactivation is a valid strategy for some aldehydes, particularly in disinfectant solutions like formaldehyde and glutaraldehyde, its application to this compound is not recommended without extensive, compound-specific research and validation.[8]

The reactivity of the aldehyde group can be targeted by various reagents:

  • Oxidizing Agents: Reagents like sodium chlorite can oxidize aromatic aldehydes to their corresponding carboxylic acids under mild conditions.[9]

  • Reducing Agents: Sodium borohydride can reduce aldehydes to alcohols.

  • Neutralizing Agents: Amino acids, such as glycine, have been shown to neutralize some aldehydes by forming Schiff bases.[10][11]

However, the presence of the chlorinated pyrimidine ring introduces significant complexity.[12] Attempting neutralization without a validated protocol could lead to:

  • Incomplete reaction: Leaving a hazardous mixture of unreacted starting material and byproducts.

  • Formation of more hazardous products: The reaction could produce unforeseen, more toxic, or reactive compounds.

  • Exothermic reaction: An uncontrolled reaction could generate heat, leading to pressure buildup and potential container failure.

Therefore, chemical neutralization of this compound should not be attempted as a routine disposal method. It remains a theoretical possibility that would require significant process development and safety evaluation by qualified chemists.

Disposal Workflow and Data Summary

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 4-Chloropyrimidine- 5-carbaldehyde Waste assess_hazards Assess Hazards (Skin, Eye, Respiratory Irritant) start->assess_hazards ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe collect_waste Collect in Labeled, Halogenated Waste Container ppe->collect_waste spill_kit Ensure Spill Kit is Available collect_waste->spill_kit store_safely Store Safely in Designated Area spill_kit->store_safely Yes contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_safely->contact_ehs professional_disposal Arrange for Professional Disposal (e.g., Incineration) contact_ehs->professional_disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.